An In-depth Technical Guide to the Fundamental Properties of Tricyclodecane Dimethanol Diacrylate
An In-depth Technical Guide to the Fundamental Properties of Tricyclodecane Dimethanol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclodecane dimethanol diacrylate (TCDDMDA) is a difunctional acrylate (B77674) monomer recognized for its unique tricyclic aliphatic structure, which imparts a range of desirable properties to the polymers derived from it. This technical guide provides a comprehensive overview of the core fundamental properties of TCDDMDA, its synthesis, polymerization behavior, and key applications, with a focus on data relevant to research and development.
Chemical and Physical Properties
TCDDMDA is a colorless to pale yellow, clear liquid at room temperature.[1] Its rigid and bulky tricyclic structure is a key determinant of its physical and chemical characteristics.
Table 1: Physical and Chemical Properties of Tricyclodecane Dimethanol Diacrylate
| Property | Value | Reference |
| Chemical Structure | [2][3] | |
| CAS Number | 42594-17-2 | [2][4][5] |
| Molecular Formula | C₁₈H₂₄O₄ | [2][4][6] |
| Molecular Weight | 304.38 g/mol | [2][3][4][7] |
| Density | 1.1 g/mL at 25 °C | [4][5][6][7] |
| Boiling Point | 396.5 °C at 760 mmHg | [4] |
| Flash Point | 192.2 °C (378 °F) | [4][6] |
| Refractive Index | n20/D 1.506 | [5][6][7][8] |
| Viscosity | 110-160 cps at 25 °C | [1] |
| Melting Point | < -80 °C | |
| Glass Transition Temperature (Tg) | High (Specific value depends on the polymer) | [9] |
| Water Solubility | 9.78 mg/L at 20.33 °C | [10] |
| Solubility in Organic Solvents | Good solubility in common organic solvents like ethanol (B145695) and acetone. | [10] |
Synthesis and Reactivity
TCDDMDA is typically synthesized through the esterification of tricyclodecane dimethanol (TCDDM) with acrylic acid or its derivatives. The precursor, TCDDM, is produced via a two-step process involving the hydroformylation of dicyclopentadiene (B1670491) (DCPD) to tricyclodecane dialdehyde, followed by hydrogenation.[11]
The reactivity of TCDDMDA is primarily governed by its two acrylate functional groups, which readily undergo free-radical polymerization when exposed to an initiator, such as UV light or heat in the presence of a peroxide.[12] This difunctionality allows it to act as a crosslinking agent, forming a three-dimensional polymer network. The bulky tricyclodecane core provides steric hindrance, which can influence the polymerization rate.[11]
Experimental Protocols
The following are detailed methodologies for determining the key physical properties of TCDDMDA, based on established ASTM standards.
Determination of Density
The density of TCDDMDA can be determined using a hydrometer, pycnometer, or a digital density meter according to ASTM D1298 .
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Apparatus : Hydrometer, hydrometer cylinder, thermometer, and a constant-temperature bath.
-
Procedure :
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The hydrometer cylinder is filled with the TCDDMDA sample.
-
The hydrometer is gently lowered into the sample until it floats freely.
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The temperature of the sample is stabilized to the desired measurement temperature (e.g., 25 °C) using the constant-temperature bath.
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Once the temperature is stable and the hydrometer is stationary, the density reading is taken at the point where the principal surface of the liquid cuts the hydrometer scale.
-
The observed temperature is recorded, and the density reading is corrected to the reference temperature if necessary.
-
Determination of Kinematic Viscosity
The kinematic viscosity of TCDDMDA can be measured using a glass capillary viscometer according to ASTM D445 .
-
Apparatus : Calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant-temperature bath, a stopwatch, and a suction bulb.
-
Procedure :
-
The viscometer is cleaned with a suitable solvent and dried thoroughly.
-
The TCDDMDA sample is filtered to remove any particulate matter.
-
The sample is introduced into the viscometer.
-
The viscometer is placed in a constant-temperature bath set to the desired temperature (e.g., 25 °C) and allowed to equilibrate for at least 30 minutes.
-
The sample is drawn up through the capillary to a point above the upper timing mark using the suction bulb.
-
The time taken for the liquid meniscus to flow between the upper and lower timing marks is measured with the stopwatch.
-
The measurement is repeated, and the average flow time is used to calculate the kinematic viscosity by multiplying it by the viscometer calibration constant.
-
Determination of Flash Point
The flash point of TCDDMDA can be determined using a Pensky-Martens closed-cup tester following ASTM D93 .
-
Apparatus : Pensky-Martens closed-cup tester, which includes a test cup, a lid with a shutter mechanism, a stirrer, a heat source, and an ignition source (gas flame or electric igniter).
-
Procedure :
-
The sample cup is filled with TCDDMDA to the specified level.
-
The lid is placed on the cup, and the assembly is heated at a slow, constant rate while the sample is continuously stirred.
-
At specified temperature intervals, the stirring is stopped, and the ignition source is applied by opening the shutter.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.
-
Determination of Refractive Index
The refractive index of TCDDMDA can be measured using a refractometer according to ASTM D542 .
-
Apparatus : A refractometer (e.g., an Abbe refractometer), a light source (typically a sodium lamp), and a means of temperature control.
-
Procedure :
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of the TCDDMDA sample are placed on the prism of the refractometer.
-
The prisms are closed, and the sample is allowed to come to the desired temperature (e.g., 20 °C).
-
The light source is positioned, and the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
Visualizations
Structure-Property-Application Relationship of TCDDMDA
The following diagram illustrates the logical relationship between the chemical structure of TCDDMDA, its resulting fundamental properties, and its diverse applications.
Free-Radical Polymerization Workflow of TCDDMDA
This diagram outlines the key stages of the free-radical polymerization process that TCDDMDA undergoes.
Applications
The unique combination of properties derived from its tricyclic structure makes TCDDMDA a valuable monomer in a variety of high-performance applications.
-
UV-Curable Coatings : Its rapid curing speed, good adhesion, and the chemical resistance it imparts make it suitable for protective and decorative coatings.[8][13]
-
3D Printing : The low polymerization shrinkage of TCDDMDA is critical for producing dimensionally accurate and stable 3D printed parts.[12][13]
-
Adhesives and Sealants : It enhances the bonding strength and thermal stability of adhesive formulations.[8][12]
-
Dental and Orthopedic Resins : TCDDMDA is used in dental composites and orthopedic materials due to its biocompatibility, mechanical strength, and wear resistance.[5][13][14]
-
Optical Coatings : The high refractive index of polymers containing TCDDMDA makes it a suitable component for optical coatings and lenses.[5][8][11]
Safety and Toxicology
TCDDMDA is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction.[15] It is also considered toxic to aquatic life with long-lasting effects.[16] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Table 2: Toxicological Data for Tricyclodecane Dimethanol Diacrylate
| Test | Species | Route | Result | Reference |
| LD50 | Rat | Oral | >2000 mg/kg | [15] |
| LD50 | Rat | Dermal | >2000 mg/kg | [15] |
Conclusion
Tricyclodecane dimethanol diacrylate is a versatile and high-performance monomer with a unique set of properties conferred by its rigid, tricyclic aliphatic structure. Its low shrinkage, high refractive index, and the excellent thermal and mechanical properties of its polymers make it a key component in advanced materials for a wide range of applications, from industrial coatings to biomedical devices. A thorough understanding of its fundamental properties and handling requirements is essential for its effective and safe use in research and development.
References
- 1. US10767004B1 - Tricyclodecane dimethanol composition and uses thereof - Google Patents [patents.google.com]
- 2. Tricyclodecanedimethanol diacrylate | C18H24O4 | CID 3036974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tricyclodecane dimethanol diacrylate | C18H24O4 | CID 16213668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tricyclodecane dimethanol diacrylate | 42594-17-2 - BuyersGuideChem [buyersguidechem.com]
- 5. Tricyclo 5.2.1.02,6 decanedimethanol diacrylate Bis(acryloyloxymethyl)tricyclo 5.2.1.02,6 decane 42594-17-2 [sigmaaldrich.com]
- 6. 42594-17-2 CAS MSDS (TRICYCLO[5.2.1.02,6]DECANEDIMETHANOL DIACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 三环 [5.2.1.0 2,6 ] 癸二酸二丙烯酸酯 | Sigma-Aldrich [sigmaaldrich.com]
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- 9. kowachemical.com [kowachemical.com]
- 10. TRICYCLO[5.2.1.02,6]DECANEDIMETHANOL DIACRYLATE | 42594-17-2 [chemicalbook.com]
- 11. Tricyclodecanedimethanol (TCDDM) [benchchem.com]
- 12. kowachemical.com [kowachemical.com]
- 13. 25110-50 | Tricyclodecane dimethanol diacrylate [42594-17-2] Clinisciences [clinisciences.com]
- 14. researchgate.net [researchgate.net]
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- 16. warnertechcare.com [warnertechcare.com]
